6'-O-Feruloylsucrose
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Overview
Description
[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a natural product found in Lilium speciosum with data available.
Scientific Research Applications
Solubility Studies
- Solubility in Ethanol-Water Solutions: This compound, along with protocatechuic aldehyde, caffeic acid, d-galactose, and d-raffinose pentahydrate, was studied for solubility in ethanol-water solutions. The solubilities of these compounds increase with the equilibrium temperature, offering insights into their potential applications in various solvent environments (Zhang, Gong, Wang, & Qu, 2012).
Antioxidant Properties
- Combination with Vitamins C and E Analogues: Research on molecular combinations of antioxidants, including ascorbic acid and alpha-tocopherol analogues, indicated potential therapeutic applications in events involving free radical damage. This is relevant due to the similar structural components found in the subject compound (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Chemical Synthesis and Reactions
- Synthesis of Chiral Building Blocks for Prostanoids: The compound was used in the synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, showing its utility in complex organic synthesis and potential applications in pharmaceuticals (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
Properties
CAS No. |
118230-77-6 |
---|---|
Molecular Formula |
C22H30O14 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22-/m1/s1 |
InChI Key |
XMBZZLUIFFOAHR-HNDQWBAUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
Synonyms |
6'-O-feruloylsucrose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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